N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-15(6-9-19-17(22)14-7-10-23-11-14)13(2)21(20-12)16-5-3-4-8-18-16/h3-5,7-8,10-11H,6,9H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFIEUNTCGNRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring and a pyrazole moiety. The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : The pyrazole component is synthesized from 3,5-dimethylpyrazole through reactions with hydrazine derivatives.
- Attachment of the Thiophene Moiety : The thiophene ring is introduced via electrophilic substitution or coupling methods.
- Final Assembly : The final product is obtained through condensation reactions involving carboxylic acids or their derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Various assays have demonstrated its efficacy against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of proliferation |
The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation through various pathways, including modulation of signaling pathways related to cell survival and death.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression. The inhibition constants (IC50 values) for COX enzymes are summarized below:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 0.30 |
| COX-2 | 0.16 |
These findings suggest that the compound may have anti-inflammatory properties in addition to its anticancer activity.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Biological Targets : The compound likely interacts with specific proteins involved in cell signaling pathways through hydrogen bonding and hydrophobic interactions.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
- Inhibition of Proliferative Signals : By inhibiting key enzymes such as COX, it disrupts the signaling necessary for tumor growth and survival.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- A study on MCF7 cells revealed that treatment with the compound resulted in significant apoptosis compared to untreated controls.
- Another investigation focused on its effects on tumor xenografts in vivo, demonstrating reduced tumor growth rates when treated with the compound.
Q & A
Basic: What are the optimal synthetic pathways for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)thiophene-3-carboxamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between thiophene-3-carboxylic acid and the pyrazole-ethylamine derivative) .
- Cyclization steps to assemble the pyrazole-thiophene core, using reagents like phosphorus oxychloride or DMF as a solvent .
- Critical parameters :
- Temperature : Maintain 60–80°C during amide coupling to prevent side reactions .
- pH control : Use bases like triethylamine to deprotonate intermediates and facilitate nucleophilic attack .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress .
Basic: Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and pyrazole-methyl groups (δ 2.1–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolve ambiguous stereochemistry or conformational isomers .
- Advanced : Use 2D NMR (e.g., COSY, NOESY) to confirm spatial proximity of substituents .
Basic: How can researchers assess the biological activity of this compound, given its structural complexity?
Methodological Answer:
- In vitro assays :
- Dose-response studies : Calculate IC50 values to quantify potency .
- Advanced : Combine with molecular docking to predict binding modes to target proteins (e.g., using AutoDock Vina) .
Advanced: What strategies can resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Replicate experiments under standardized conditions (e.g., identical cell lines, serum concentrations) .
- Structure-activity relationship (SAR) studies : Synthesize analogs to isolate functional group contributions .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. water) .
Advanced: How can reaction intermediates be stabilized to improve purity during large-scale synthesis?
Methodological Answer:
- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during multi-step synthesis .
- Low-temperature quenching : Halt reactive intermediates (e.g., acyl chlorides) before degradation .
- Purification : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .
Advanced: What computational methods are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic thiophene ring) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers for bioavailability studies .
- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with biological activity .
Basic: How can researchers evaluate the environmental impact of this compound during disposal?
Methodological Answer:
- Biodegradation assays : Monitor degradation in soil/water samples via LC-MS over 30 days .
- Ecotoxicology : Test acute toxicity in Daphnia magna or Vibrio fischeri .
- Advanced : Use predictive software (EPI Suite) to estimate persistence and bioaccumulation .
Advanced: What experimental designs are recommended for studying the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates .
- Isotopic labeling : Track metabolic fate via 14C-labeled compound in cell cultures .
- Omics integration : Pair transcriptomics/proteomics with activity data to identify pathways .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Heat dissipation : Use jacketed reactors to control exothermic reactions .
- Mixing efficiency : Optimize stirrer speed to prevent aggregation in viscous solvents .
- Cost-effective purification : Replace column chromatography with fractional crystallization .
Advanced: How can researchers design derivatives to enhance solubility without compromising activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
